molecular formula C16H15ClN2OS2 B2490186 3-(4-chlorophenyl)sulfanyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)propanamide CAS No. 896306-74-4

3-(4-chlorophenyl)sulfanyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)propanamide

Cat. No. B2490186
CAS RN: 896306-74-4
M. Wt: 350.88
InChI Key: COWWLPLCIHQVKV-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that include various functional groups such as chlorophenyl, sulfanyl, cyano, dimethylthiophen, and propanamide. These functional groups suggest that the compound could have significant biological activity, given the properties of each group. For example, sulfanyl groups can contribute to molecular stability and biological activity, while cyano groups are known for their reactivity and are commonly used in organic synthesis.

Synthesis Analysis

The synthesis of similar sulfonamide compounds often involves nucleophilic substitution reactions, where an amino group replaces a halogen atom in the presence of a suitable base. For example, Durgun et al. (2016) synthesized a sulfonamide compound by characterizing it through various spectroscopic techniques, indicating a complex synthesis process that requires careful selection of reagents and conditions (Durgun et al., 2016).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray crystallography, revealing details about the arrangement of atoms in the molecule. For instance, the structure of a tetrazole derivative was elucidated, showing how the molecule crystallizes and the spatial arrangement of its functional groups (Al-Hourani et al., 2015).

properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2OS2/c1-10-11(2)22-16(14(10)9-18)19-15(20)7-8-21-13-5-3-12(17)4-6-13/h3-6H,7-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWWLPLCIHQVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CCSC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)sulfanyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)propanamide

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